N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a complex organic compound that features a triazole and pyrazole ring system. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Properties
IUPAC Name |
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-10-14(11(2)22(3)21-10)8-16(24)18-9-15-19-20-17(12-4-5-12)23(15)13-6-7-13/h12-13H,4-9H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZCGSCGCUWCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NCC2=NN=C(N2C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves the formation of the triazole and pyrazole rings followed by their coupling. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions. The pyrazole ring is often formed via condensation reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole-containing antidepressant.
Rufinamide: A triazole-based antiepileptic drug.
Uniqueness
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to its specific combination of triazole and pyrazole rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for versatile interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
